

Spectral Properties of C.I. Acid Yellow 3: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 3, also widely known as Quinoline Yellow WS, is a synthetic dye belonging to the quinophthalone class. It is characterized by its vibrant greenish-yellow hue and its water solubility, a property conferred by the presence of sulfonate groups.[1] While its primary applications are in the food, cosmetic, and pharmaceutical industries as a colorant, its inherent fluorescent properties and interactions with various molecules have garnered interest in diverse research fields.[1][2] This technical guide provides a comprehensive overview of the spectral properties of C.I. Acid Yellow 3, detailing its absorption and emission characteristics, the influence of environmental factors, and relevant experimental protocols.

Physicochemical Properties

C.I. Acid Yellow 3 is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione.[1] Its water-soluble nature makes it suitable for a variety of aqueous-based applications.



Property	Value	Reference
Synonyms	Quinoline Yellow S, C.I. 47005, Food Yellow 13, D&C Yellow No. 10	[1]
CAS Number	8004-92-0	[1]
Molecular Formula	C18H9NNa2O8S2 (disulfonate)	
Molar Mass	477.38 g/mol (disulfonate)	_
Appearance	Greenish-yellow powder	[1]
Solubility	Soluble in water, sparingly soluble in ethanol.	[3][4]

Spectral Properties

The electronic absorption and emission spectra of **C.I. Acid Yellow 3** are key to understanding its behavior in different chemical environments. These properties are influenced by the solvent polarity and the pH of the medium.

Absorption and Emission Data

The absorption spectrum of **C.I. Acid Yellow 3** is characterized by a prominent peak in the visible region, responsible for its yellow color. The following table summarizes the available quantitative data on its spectral properties in various solvents.



Solvent	λmax (nm)	Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹)	Quantum Yield (Ф)	Reference
Water	414	87.9 (as L g ⁻¹ cm ⁻¹)	-	[4]
Phosphate- Buffered Saline (PBS)	413	22,700	-	[5]
Methanol	413	-	-	[6]
Aqueous Acetic Acid (pH 5)	~411	-	-	[6]

Note: Data for fluorescence quantum yield in various solvents is not readily available in the reviewed literature.

Effect of pH

The spectral properties of **C.I. Acid Yellow 3** are influenced by the pH of the solution. Studies on the protonation of Quinoline Yellow WS have shown that its form does not significantly change within a pH range of 1 to 8. However, at very low pH, protonation of the dye can occur, leading to changes in its absorption spectrum.

One study on the photocatalytic degradation of Quinoline Yellow found that the degradation rate is pH-dependent, with the highest efficiency observed at a neutral pH of 7. This suggests that the charge and surface properties of the dye molecule, which are influenced by pH, play a role in its interaction with other species.

Experimental Protocols UV-Vis Absorption Spectroscopy

This protocol outlines the general procedure for measuring the absorption spectrum of **C.I. Acid Yellow 3**.

a. Materials:



C.I. Acid Yellow 3

- Spectrophotometer grade solvents (e.g., water, ethanol, DMSO)
- Volumetric flasks
- Pipettes
- Quartz cuvettes

b. Procedure:

- Stock Solution Preparation: Prepare a stock solution of C.I. Acid Yellow 3 of a known concentration (e.g., 1 mM) in the desired solvent.
- Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 μM to 50 μM).
- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline spectrum.
- Sample Measurement: Rinse the cuvette with the dye solution. Fill the cuvette with the dye solution of a specific concentration. Place it in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Determine the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration, and I is the path length of the cuvette (typically 1 cm).

Study of Dye-Protein Interaction (e.g., with Bovine Serum Albumin)

This protocol describes a method to investigate the interaction between **C.I. Acid Yellow 3** and a protein like Bovine Serum Albumin (BSA) using fluorescence spectroscopy.

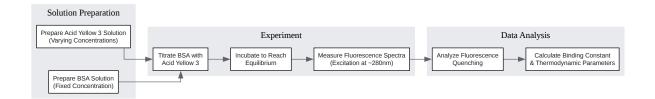


a. Materials:

- C.I. Acid Yellow 3
- Bovine Serum Albumin (BSA)
- Phosphate buffer (e.g., pH 7.4)
- Fluorometer
- Quartz cuvettes
- b. Procedure:
- Solution Preparation: Prepare a stock solution of BSA (e.g., 10 μM) and C.I. Acid Yellow 3
 (e.g., 1 mM) in the phosphate buffer.
- Titration: In a series of cuvettes, place a fixed concentration of BSA solution. Add increasing concentrations of C.I. Acid Yellow 3 to each cuvette.
- Incubation: Allow the solutions to incubate for a specific period (e.g., 30 minutes) at a constant temperature to reach equilibrium.
- Fluorescence Measurement: Set the excitation wavelength of the fluorometer to the absorption maximum of the protein's intrinsic fluorophores (e.g., tryptophan at ~280 nm or ~295 nm). Record the fluorescence emission spectrum (e.g., 300-500 nm).
- Data Analysis: Analyze the quenching of the protein's intrinsic fluorescence upon the addition of the dye. The binding constant and other thermodynamic parameters can be calculated using the Stern-Volmer equation and other relevant models.

Visualizations of Experimental Workflows Dye-Protein Interaction Analysis Workflow



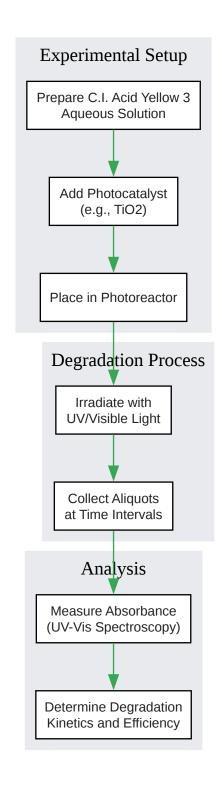


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Caption: Workflow for studying the interaction between C.I. Acid Yellow 3 and BSA.

Photocatalytic Degradation Workflow



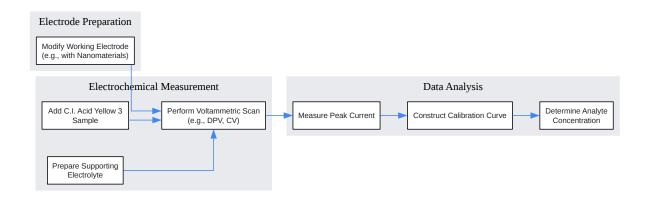


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Caption: General workflow for the photocatalytic degradation of C.I. Acid Yellow 3.

Electrochemical Sensing Workflow





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Caption: Workflow for the electrochemical detection of **C.I. Acid Yellow 3**.

Conclusion

C.I. Acid Yellow 3 possesses interesting spectral properties that are responsive to its environment. While its primary role has been as a colorant, its potential as a fluorescent probe and its involvement in various chemical processes such as photocatalytic degradation and electrochemical interactions are areas of active research. This guide provides a foundational understanding of its spectral characteristics and outlines key experimental approaches for its study. Further research is warranted to expand the database of its photophysical parameters in a wider range of solvents and to explore its applications in more complex biological and chemical systems.

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